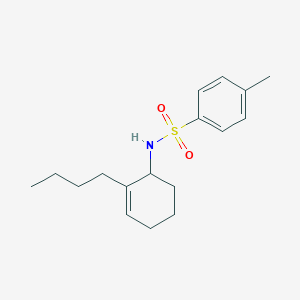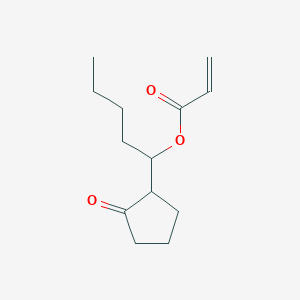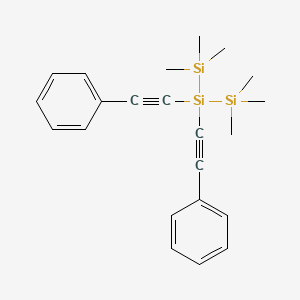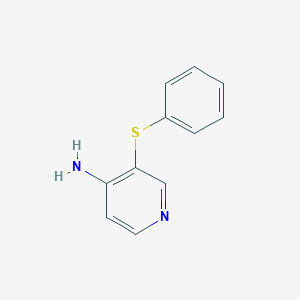
(2R)-2-(4-Fluorophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(4-Fluorophenyl)propanal is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(4-Fluorophenyl)propanal typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (4-Fluorophenyl)acetic acid.
Reduction: The carboxylic acid group of (4-Fluorophenyl)acetic acid is reduced to an alcohol using a reducing agent like lithium aluminum hydride.
Oxidation: The resulting alcohol is then oxidized to an aldehyde using an oxidizing agent such as pyridinium chlorochromate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation and continuous flow processes to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: (2R)-2-(4-Fluorophenyl)propanoic acid.
Reduction: (2R)-2-(4-Fluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2R)-2-(4-Fluorophenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2R)-2-(4-Fluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes that catalyze aldehyde transformations. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways.
Comparación Con Compuestos Similares
(2R)-2-(4-Chlorophenyl)propanal: Similar structure but with a chlorine atom instead of fluorine.
(2R)-2-(4-Bromophenyl)propanal: Contains a bromine atom in place of fluorine.
(2R)-2-(4-Methylphenyl)propanal: Features a methyl group instead of a halogen.
Uniqueness: (2R)-2-(4-Fluorophenyl)propanal is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it valuable for specific applications where fluorine’s properties are advantageous.
Propiedades
Número CAS |
549532-50-5 |
|---|---|
Fórmula molecular |
C9H9FO |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
(2R)-2-(4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H9FO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3/t7-/m0/s1 |
Clave InChI |
AANCPBXTNIZNIJ-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C=O)C1=CC=C(C=C1)F |
SMILES canónico |
CC(C=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)

![3-Piperidinecarboxylic acid, 1-[(phenylamino)carbonyl]-, (3S)-](/img/structure/B14227999.png)



![Benzoic acid,2-[4-[[(2S)-3-[4-[1-carboxy-2-(cyclopropylamino)-2-oxoethoxy]phenyl]-2-[[(1,1-dimethylethoxy)carbonyl]amino]-1-oxopropyl]aMino]butoxy]-6-hydroxy-,1-Methyl ester](/img/structure/B14228024.png)

![([1,1'-Biphenyl]-4-yl)-N-(3-methylphenyl)methanimine N-oxide](/img/structure/B14228039.png)


propanedioate](/img/structure/B14228060.png)
